molecular formula C14H9F3N4OS B2403748 3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide CAS No. 672951-23-4

3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide

Cat. No. B2403748
CAS RN: 672951-23-4
M. Wt: 338.31
InChI Key: RKPYDZVMSQNRMZ-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridines are a class of compounds that have been the subject of recent research . They are characterized by a pyridine ring fused with a thiophene ring .


Synthesis Analysis

The synthesis of thieno[2,3-b]pyridines has been summarized and systematized in recent literature . One method involves the reaction between 1,3 di-ketone and thiocyanoacetamide .


Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridines is characterized by a pyridine ring fused with a thiophene ring . The single-crystal X-ray diffraction analysis revealed that resonance-assisted hydrogen bonds (RAHBs) formed in the building block .


Chemical Reactions Analysis

Thieno[2,3-b]pyridines have been used in the synthesis of various derivatives with potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

Synthesis of Pyrido and Pyrazolyl Derivatives

3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide has been used in the synthesis of various heterocyclic compounds. It has been involved in the formation of pyrido[2′,3′: 3,4]pyrazolo[1,5‐a]pyrimidine, pyrido[2′,3′:3,4]pyrazolo[5,1‐c][1,2,4]triazine, and pyrazolyl oxadiazolylthieno[2,3‐b]pyridine derivatives (Rateb, 2014). This demonstrates the versatility of this compound in generating a diverse array of chemical structures.

Role in Polyheterocyclic Synthesis

The compound has also been key in polyheterocyclic synthesis, specifically in the production of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and pyrazolyl, oxadiazolylthieno[2,3-b]pyridine derivatives. These syntheses demonstrate its application in creating complex molecular structures which could be of interest in various fields of chemical research (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Formation of Novel Heterocyclic Compounds

Research shows that 3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide is instrumental in synthesizing new heterocyclic compounds with varied chemical structures. These synthesized compounds have been characterized by their unique IR, 1H NMR, mass spectra, and elemental analyses, showcasing the compound's importance in developing novel chemical entities (Abdel-fattah, Elneairy, Gouda, & Attaby, 2008).

Applications in Medicinal Chemistry

The compound has been used to synthesize derivatives with potential anticancer activities. In one study, derivatives of 3-amino-6-(trifluoromethyl)furo[2,3-b]pyridine-2-carbohydrazide, prepared using this compound, were screened for cytotoxic activity against breast carcinoma cell lines, indicating its potential application in the development of anticancer agents (Kumar et al., 2014).

Antibacterial Properties

Some derivatives synthesized from this compound have shown antibacterial properties, suggesting its utility in the development of new antimicrobial agents. This adds another dimension to its applications in pharmaceutical and medicinal chemistry (Rao, Rao, & Prasad, 2019).

Mechanism of Action

While specific information on the mechanism of action of “3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide” is not available, related compounds have been shown to have potent activities against FGFR1, 2, and 3 .

Safety and Hazards

While specific safety and hazard information for “3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide” is not available, related compounds such as 2-(Trifluoromethyl)pyridine have hazard statements including H226 - H315 - H319 - H335 .

properties

IUPAC Name

3-pyridin-3-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4OS/c15-14(16,17)8-4-9-11(20-6-8)10(7-2-1-3-19-5-7)12(23-9)13(22)21-18/h1-6H,18H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPYDZVMSQNRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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